Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate
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Overview
Description
“Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate” is a complex organic compound. It is related to a class of compounds known as synthetic cannabinoids . The compound has a molecular formula of C15H19N3O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 . This string represents a specific arrangement of atoms and bonds in the molecule.Physical and Chemical Properties Analysis
This compound is a crystalline solid with a molecular weight of 289.3 .Scientific Research Applications
Carbonyl Compounds Analysis
Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate, as a carbonyl-containing compound, could be analyzed using spectrophotometric assays that involve reactions with N-Methyl benzothiazolone hydrazone. This method allows for the identification and measurement of various carbonyl compounds, including keto acids and aldehydes, without interference from carbohydrates (Paz et al., 1965).
Synthesis of Novel Azetidine Derivatives
The compound's structure, which includes an azetidine ring, makes it a potential precursor for the synthesis of novel azetidine derivatives. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, demonstrates the potential of azetidine compounds in creating new molecules with unique properties (Soriano et al., 1980).
Cyclocondensation Reactions
This compound could participate in cyclocondensation reactions with 1,3-binucleophiles. Such reactions are known to yield compounds containing trifluoromethyl groups, which are significant in medicinal chemistry for their bioactive properties (Sokolov et al., 2014).
Azetidine-Based Antibacterial Agents
The azetidine moiety in the compound's structure suggests its potential application in the synthesis of antibacterial agents. For example, azetidinylquinolones have been prepared to study the effects of chirality on potency and efficacy, indicating that azetidine-containing compounds could be promising candidates for new antibacterial drugs (Frigola et al., 1995).
Novel Aziridine Esters Synthesis
The compound's structure could be leveraged in the synthesis of novel aziridine esters by reacting with aromatic nitrogen heterocycles. This pathway opens up possibilities for creating a wide range of heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Alves et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamido)benzoate are currently unknown . Given the structural similarity to other active compounds, it may influence a variety of pathways, leading to diverse downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound
Properties
IUPAC Name |
methyl 2-[[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-10-7-14(19-25-10)16(22)20-8-11(9-20)15(21)18-13-6-4-3-5-12(13)17(23)24-2/h3-7,11H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDIJGUGZAHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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